molecular formula C7H9NOS B13612643 1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol

1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol

Cat. No.: B13612643
M. Wt: 155.22 g/mol
InChI Key: YKRGQIQPFJUPLP-UHFFFAOYSA-N
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Description

1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol is a compound that features a cyclopropane ring attached to a thiazole moiety via a methylene bridge Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms

Preparation Methods

The synthesis of 1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol typically involves the reaction of cyclopropanol with a thiazole derivative. One common method includes the use of a base to deprotonate cyclopropanol, followed by nucleophilic substitution with a thiazole-containing electrophile. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The thiazole ring can be reduced under specific conditions to yield a dihydrothiazole derivative.

    Substitution: The methylene bridge can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives have shown promise as antimicrobial and antifungal agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as improved thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The thiazole ring is known to interact with various biological pathways, potentially inhibiting or activating key processes involved in disease progression.

Comparison with Similar Compounds

1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol can be compared to other thiazole-containing compounds, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal agent.

    Tiazofurin: An anticancer drug.

What sets this compound apart is its unique combination of a cyclopropane ring and a thiazole moiety, which may confer distinct chemical and biological properties not observed in other thiazole derivatives.

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

1-(1,3-thiazol-2-ylmethyl)cyclopropan-1-ol

InChI

InChI=1S/C7H9NOS/c9-7(1-2-7)5-6-8-3-4-10-6/h3-4,9H,1-2,5H2

InChI Key

YKRGQIQPFJUPLP-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=NC=CS2)O

Origin of Product

United States

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